N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclobutyl ring fused with a spiro[5.5]undecane system, incorporating both ether and amide functionalities. The presence of a phenylmethoxy group adds to its structural complexity and potential reactivity.
Properties
IUPAC Name |
N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-21(2)18(13-19(21)27-14-17-7-4-3-5-8-17)23-20(25)24-10-12-28-22(15-24)9-6-11-26-16-22/h3-5,7-8,18-19H,6,9-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFTXDOGFUTSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)NC(=O)N3CCOC4(C3)CCCOC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Intermediate: The initial step often involves the formation of the cyclobutyl ring. This can be achieved through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction, where a phenylmethanol derivative reacts with the cyclobutyl intermediate.
Construction of the Spiro[5.5]undecane System: This step involves the formation of the spirocyclic structure through a series of cyclization reactions, often catalyzed by Lewis acids.
Incorporation of the Ether and Amide Functionalities:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenylmethoxy derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phenylmethoxy derivatives with various oxidation states.
Reduction: Amine derivatives of the original compound.
Substitution: Compounds with modified ether or amide groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
Biologically, N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide may exhibit interesting bioactivity due to its structural features. It could be investigated for potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural complexity suggests it might interact with multiple biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and ion channels. The compound’s spirocyclic structure may allow it to fit into unique binding sites, modulating the activity of these targets through allosteric or competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Amides: Compounds with similar spirocyclic amide structures, such as spiro[4.5]decanes.
Phenylmethoxy Derivatives: Compounds featuring the phenylmethoxy group, which may exhibit similar reactivity and bioactivity.
Cyclobutyl Derivatives: Other cyclobutyl-containing compounds that share the strained ring system.
Uniqueness
N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide stands out due to its combination of a spirocyclic structure with ether and amide functionalities. This unique arrangement of functional groups and ring systems may confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
